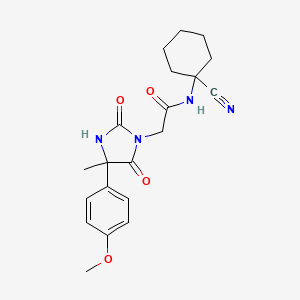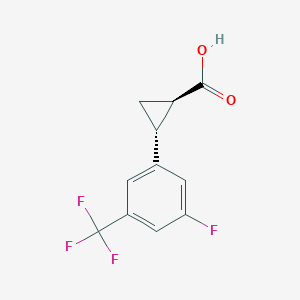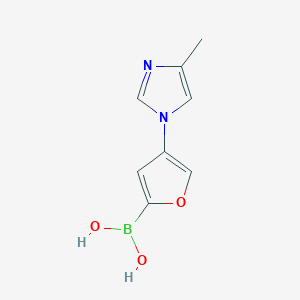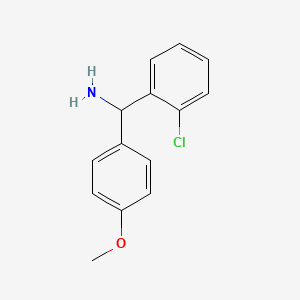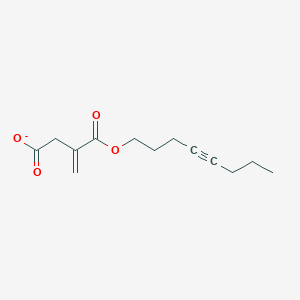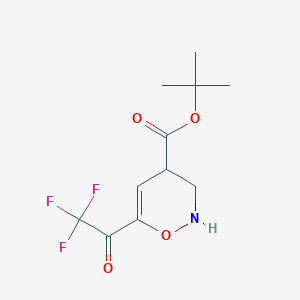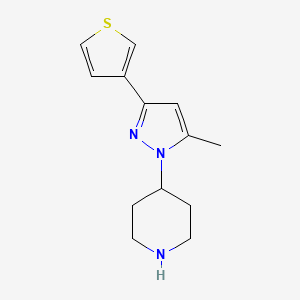
6-chloro-N-octylpyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-octylpyridazin-3-amine is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 The addition of a chlorine atom at position 6 and an octyl group at the nitrogen atom in position 3 makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-octylpyridazin-3-amine typically involves the chlorination of pyridazine derivatives followed by the introduction of the octyl group. One common method includes:
Chlorination: Starting with pyridazine, chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Alkylation: The chlorinated pyridazine is then subjected to alkylation using octylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.
Substitution: Amines, thiols; organic solvents like DMF or THF; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridazine derivatives with various functional groups replacing the chlorine atom.
科学研究应用
6-Chloro-N-octylpyridazin-3-amine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
作用机制
The mechanism of action of 6-chloro-N-octylpyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
- 6-Chloro-N-ethylpyridazin-3-amine
- 6-Chloro-N-cyclopropylpyridazin-3-amine
- 6-Chloro-N-cyclooctylpyridazin-3-amine
Comparison: 6-Chloro-N-octylpyridazin-3-amine stands out due to its longer alkyl chain (octyl group), which can influence its lipophilicity, bioavailability, and interaction with biological targets. Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for specific applications.
属性
分子式 |
C12H20ClN3 |
|---|---|
分子量 |
241.76 g/mol |
IUPAC 名称 |
6-chloro-N-octylpyridazin-3-amine |
InChI |
InChI=1S/C12H20ClN3/c1-2-3-4-5-6-7-10-14-12-9-8-11(13)15-16-12/h8-9H,2-7,10H2,1H3,(H,14,16) |
InChI 键 |
QAOXRAYLPIEIFA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC1=NN=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


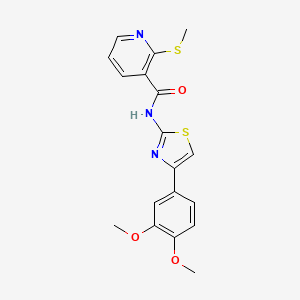
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
